2-Azido-1,1-dichloroethene
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Overview
Description
2-Azido-1,1-dichloroethene is an organic compound characterized by the presence of an azido group (-N₃) and two chlorine atoms attached to an ethene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,1-dichloroethene typically involves the reaction of 1,1-dichloroethene with sodium azide under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of chlorine atoms by the azido group .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,1-dichloroethene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, primary amines.
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Solvents: DMF, ethanol.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Tetrazoles: Formed through reactions with primary amines.
Scientific Research Applications
2-Azido-1,1-dichloroethene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azido-1,1-dichloroethene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry and bioconjugation . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Azido-1,1,2,2-tetrafluoroethane: Similar in structure but contains fluorine atoms instead of chlorine.
1,1-Dichloroethene: Lacks the azido group, making it less reactive in certain applications.
Uniqueness: 2-Azido-1,1-dichloroethene is unique due to the presence of both azido and dichloro functionalities, which confer distinct reactivity patterns. This makes it a valuable compound for synthesizing a wide range of derivatives and exploring new chemical reactions .
Properties
CAS No. |
667941-24-4 |
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Molecular Formula |
C2HCl2N3 |
Molecular Weight |
137.95 g/mol |
IUPAC Name |
2-azido-1,1-dichloroethene |
InChI |
InChI=1S/C2HCl2N3/c3-2(4)1-6-7-5/h1H |
InChI Key |
VSIGTXKHRIVGHR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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